molecular formula C11H17NO3 B2599983 Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2408964-65-6

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B2599983
CAS No.: 2408964-65-6
M. Wt: 211.261
InChI Key: MRBKPJGIOAOIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

Core Structural Features

The compound consists of a bicyclic framework formed by a seven-membered azaspiro[3.3]heptane system. Key structural elements include:

  • A spiro carbon at position 1, bridging a three-membered aziridine ring and a four-membered cyclobutane ring.
  • A tert-butyl ester group (-OC(O)C(CH₃)₃) attached to the nitrogen atom of the aziridine ring.
  • A ketone functional group at position 3 of the cyclobutane ring.

The IUPAC name, tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate, reflects these features systematically.

Molecular Formula and Connectivity
  • Molecular formula : C₁₁H₁₇NO₃.
  • SMILES : CC(C)(C)OC(=O)N1CC(=O)C12CCC2.
  • InChIKey : MRBKPJGIOAOIFV-UHFFFAOYSA-N.

Conformational Stability

The spirocyclic structure imposes significant stereochemical constraints, reducing conformational flexibility compared to non-spirocyclic analogs. Computational studies suggest that the planar ketone group and tetrahedral spiro carbon stabilize the molecule through minimized steric strain.

Properties

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-8(13)11(12)5-4-6-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBKPJGIOAOIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408964-65-6
Record name tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Reduction of the 3-Oxo Group

The ketone moiety at the 3-position can be reduced to form secondary alcohols or methylene groups:

  • Lithium Aluminum Hydride (LiAlH₄):
    Reduces the ketone to a secondary alcohol. For example, in analogous spirocyclic systems, LiAlH₄ in tetrahydrofuran (THF) at 0–20°C achieves yields >90% .

    3-oxoLiAlH₄, THF3-hydroxy\text{3-oxo} \xrightarrow{\text{LiAlH₄, THF}} \text{3-hydroxy}
  • Catalytic Hydrogenation:
    Palladium or nickel catalysts may reduce the ketone to a methylene group under H₂ pressure, though steric hindrance from the spiro structure could lower efficiency.

Nucleophilic Additions

The carbonyl group participates in nucleophilic reactions:

  • Grignard Reagents:
    Organomagnesium reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols. For example:

    3-oxo+MeMgBr3-(hydroxy)(methyl)\text{3-oxo} + \text{MeMgBr} \rightarrow \text{3-(hydroxy)(methyl)}

    Yields depend on solvent polarity and temperature, with DMF or THF commonly used.

  • Enolate Formation:
    Strong bases (e.g., LDA) deprotonate the α-hydrogen, enabling alkylation or acylation at the 3-position .

Deprotection of the tert-Butyl Carboxylate

The tert-butyl group is cleaved under acidic conditions to release the free amine:

  • Trifluoroacetic Acid (TFA):
    Treatment with TFA in dichloromethane (DCM) at room temperature removes the Boc group, yielding the primary amine .

    Boc-protected amineTFA, DCMNH₂\text{Boc-protected amine} \xrightarrow{\text{TFA, DCM}} \text{NH₂}

    This step is critical for further functionalization of the azetidine nitrogen .

Ring-Opening Reactions

The strained spirocyclic system undergoes ring-opening under specific conditions:

  • Acidic Hydrolysis:
    Concentrated HCl or H₂SO₄ cleaves the azetidine ring, forming linear diamines or amino alcohols.

  • Base-Mediated Cleavage:
    Strong bases (e.g., NaOH) may open the cyclobutane ring, though reactivity depends on substitution patterns .

Cycloaddition and Cross-Coupling

The spiro scaffold serves as a substrate for constructing complex frameworks:

  • [2+2] Cycloaddition:
    Reacts with dichloroketene to form fused bicyclic structures, a method validated for analogous 2-azaspiro compounds .

  • Suzuki-Miyaura Coupling:
    The free amine (post-Boc removal) can be aryl-functionalized using Pd catalysts, enabling diversification .

Oxidation and Functionalization

While the 3-oxo group is typically a reduction target, controlled oxidation could modify adjacent positions:

  • Epoxidation:
    Peracids (e.g., mCPBA) may oxidize double bonds (if present) in derived structures.

  • Baeyer-Villiger Oxidation:
    Converts ketones to lactones or esters, though this is unreported for spiro systems and remains speculative.

Key Research Findings

  • Selective Reactivity: The 3-oxo group exhibits higher electrophilicity compared to other positions, making it the primary site for nucleophilic attacks.

  • Steric Effects: The spirocyclic structure imposes steric constraints, favoring reactions with small reagents (e.g., LiAlH₄ over bulky hydrides) .

  • Synthetic Utility: Post-deprotection, the free amine enables peptide coupling or heterocycle synthesis, expanding applications in drug discovery .

Scientific Research Applications

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by relevant data and case studies.

Medicinal Chemistry

This compound has been explored for its potential as a scaffold in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specificity.

Case Study: Anticancer Activity

Research has indicated that derivatives of azaspiro compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to tert-butyl 3-oxo-1-azaspiro[3.3]heptane have shown promise in inhibiting tumor growth in preclinical models, suggesting a pathway for further development as anticancer agents .

Protein Degradation

The compound serves as a building block for synthesizing protein degraders, which are innovative therapeutic agents designed to selectively eliminate disease-causing proteins. This approach is particularly relevant in treating diseases characterized by protein misfolding or overexpression.

Case Study: Targeted Protein Degradation

In a study focusing on targeted protein degradation, researchers utilized tert-butyl 3-oxo-1-azaspiro[3.3]heptane derivatives to develop small molecules that can induce the degradation of specific proteins involved in cancer progression . The findings demonstrated enhanced efficacy compared to traditional inhibitors.

Neuroscience Research

The unique structural properties of tert-butyl 3-oxo-1-azaspiro[3.3]heptane have also attracted interest in neuroscience, particularly regarding its potential neuroprotective effects.

Case Study: Neuroprotection

A study investigated the neuroprotective effects of azaspiro compounds on neuronal cells subjected to oxidative stress. Results indicated that certain derivatives could significantly reduce cell death and promote survival pathways, highlighting their potential for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityCytotoxic effects on cancer cell lines
Protein DegradationInduction of targeted protein degradation
NeuroprotectionReduction of oxidative stress-induced cell death

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may confer unique binding properties, enhancing the compound’s activity and selectivity .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below highlights key structural differences between the target compound and similar azaspiro derivatives:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Differences Reference
Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate 1363380-93-1 C₁₁H₁₇NO₃ Ketone (3-oxo), tert-butyl carbamate Reference compound
Tert-butyl 6-Oxa-1-azaspiro[3.3]heptane-1-carboxylate 1245816-27-6 C₁₀H₁₇NO₃ Ether (6-oxa) Oxygen replaces nitrogen in the spiro ring
Tert-butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate N/A C₂₃H₃₂N₂O₂ Alkenyl substituent, diazaspiro system Two nitrogen atoms in the spiro system; chiral center
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride 2102412-20-2 C₁₀H₁₆F₂N₂O₂·HCl Difluoro, hydrochloride salt Fluorine atoms enhance electronegativity
Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate 2230803-05-9 C₁₂H₂₂N₂O₂ Aminomethyl substituent Primary amine for further functionalization

Key Observations :

  • The ketone group in the target compound enhances reactivity for nucleophilic additions, whereas ether or fluorine substituents (e.g., CAS 1245816-27-6, 2102412-20-2) modify electronic properties and stability .
  • Diazaspiro systems (e.g., 1,6-diazaspiro) introduce additional hydrogen-bonding sites, impacting solubility and binding affinity .

Key Observations :

  • High enantiomeric excess (89% ee) in chiral analogs (e.g., ) underscores the role of asymmetric catalysis in spiro compound synthesis.
  • Commercial availability of the target compound suggests scalable production, while specialized derivatives require multi-step protocols .

Physicochemical Properties

Property Target Compound 6-Oxa Analog Difluoro Diazaspiro
Molecular Weight 211.26 199.24 270.70
Melting Point N/A N/A 127.3°C (hydrochloride salt)
Storage Room temperature N/A Refrigerated
Spectral Data IR: 1692 cm⁻¹ (C=O) ¹H NMR: δ 4.19 (s, 4H) ¹H NMR: δ 4.14 (q, J=7.0 Hz)

Key Observations :

  • The hydrochloride salt of the difluoro derivative (CAS 2102412-20-2) exhibits higher stability, requiring refrigeration .
  • IR data confirm the presence of the ketone group (1692 cm⁻¹) in the target compound, absent in ether or amine analogs .

Biological Activity

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and relevant case studies that highlight its applications and effects.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1363380-93-1

This compound contains a spirocyclic structure, which is often associated with unique biological activities due to its three-dimensional conformation.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The ability of this compound to scavenge free radicals can be inferred from studies on related compounds like tert-butyl hydroperoxide, which has been shown to induce oxidative stress in various cell lines .

Cytotoxic Effects

Studies have demonstrated that spirocyclic compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related azaspiro compounds have been tested for their ability to inhibit cell proliferation in human cancer cells, suggesting that this compound may also possess similar properties .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the spirocyclic structure may interact with specific cellular targets, potentially affecting signaling pathways involved in cell growth and apoptosis.

Synthesis Methods

This compound can be synthesized through various chemical reactions involving starting materials such as amines and carbonyl compounds. The synthetic pathways often include:

  • Formation of the spirocyclic structure via cyclization reactions.
  • Functionalization at the carboxylate position to enhance biological activity.

A typical synthetic route includes the reaction of tert-butyl esters with appropriate amines under controlled conditions to yield the desired azaspiro compound .

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of azaspiro compounds, researchers found that derivatives similar to this compound exhibited significant inhibition of tumor cell growth in vitro. The study highlighted the importance of structural modifications in enhancing cytotoxicity against specific cancer types .

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of spirocyclic compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate neuronal death and preserve mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntioxidantScavenging free radicals
CytotoxicityInhibition of cancer cell proliferation
NeuroprotectionMitigation of oxidative stress effects

Q & A

Q. What are the common synthetic routes for tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate?

The synthesis typically involves multi-step reactions starting with spirocyclic precursors. For example, tert-butyl-protected diazaspiro compounds are synthesized via nucleophilic substitution or coupling reactions. A standard method involves reacting allyl acetates with tert-butyl esters under basic conditions (e.g., Cs₂CO₃ in DMF at 70–90°C), followed by purification via flash chromatography . Alternative routes use tert-butyl chloroformate to introduce the Boc group under low-temperature conditions in solvents like dichloromethane . Yield optimization often requires adjusting catalyst loading and reaction time.

Q. How is the compound characterized after synthesis?

Comprehensive characterization includes:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. For instance, spirocyclic protons exhibit distinct splitting patterns (e.g., δ 3.28–4.43 ppm for diazaspiro systems) .
  • HRMS : Validates molecular weight and purity (e.g., [M+Na]+ peaks matching theoretical values within 1 ppm error) .
  • FTIR : Identifies functional groups like carbonyl stretches (1692 cm⁻¹ for Boc groups) .
  • Chiral Analysis : HPLC or polarimetry ([α]D values) confirms enantiopurity, with ee% up to 89% reported for asymmetric syntheses .

Advanced Research Questions

Q. How can enantioselective synthesis of this spirocyclic compound be achieved?

Enantioselective methods often employ transition-metal catalysts. For example, iridium-catalyzed amination with chiral ligands (e.g., phosphoramidites) enables stereocontrol, yielding enantiomers with high ee% (up to 89%) . Reductive amination using LiAlH₄ and chiral sulfoxides (e.g., tert-butylsulfinyl groups) further refines stereochemistry . Critical parameters include temperature (70–90°C), solvent polarity, and base selection (e.g., Cs₂CO₃ vs. NaH) .

Q. What are the challenges in X-ray crystallographic analysis of this compound?

Structural elucidation via X-ray diffraction requires high-quality single crystals. The SHELX software suite is widely used for refinement, particularly for small molecules . Challenges include:

  • Disorder in Spiro Centers : Dynamic spirocyclic conformers may lead to ambiguous electron density, requiring constrained refinement.
  • Twinned Crystals : Common in high-symmetry systems; SHELXL’s twin refinement tools are essential .
  • Resolution Limits : High-resolution data (>1.0 Å) are preferred to resolve overlapping atoms in the bicyclic framework.

Q. How can discrepancies in NMR data due to dynamic processes be resolved?

Dynamic effects (e.g., ring puckering) may cause signal broadening or splitting. Strategies include:

  • Variable-Temperature NMR : Cooling samples to –40°C slows conformational exchange, sharpening split peaks .
  • Solvent Screening : Polar solvents (e.g., CDCl₃ vs. DMSO-d₆) stabilize specific conformers.
  • 2D Experiments : COSY and NOESY correlations map through-space interactions to resolve ambiguities .

Q. What methodological considerations optimize reaction yields in spirocyclic syntheses?

Key factors include:

  • Catalyst Loading : Excess Cs₂CO₃ (300 mol%) improves nucleophilic substitution efficiency but may increase side reactions .
  • Temperature Gradients : Higher temperatures (90°C) accelerate coupling but risk decomposition; lower temps (70°C) favor selectivity .
  • Purification : Gradient flash chromatography (hexane:EtOAc 20:1→10:1) effectively isolates Boc-protected products .

Research Applications

Q. How is this compound utilized as a building block in drug discovery?

The spirocyclic core serves as a rigid scaffold for pharmacophore development. Applications include:

  • Kinase Inhibitors : The diazaspiro system mimics purine motifs, enabling ATP-binding site interactions.
  • CNS Agents : Lipophilic tert-butyl groups enhance blood-brain barrier penetration .
  • Protease Inhibitors : Structural rigidity improves binding affinity in enzymatic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.